molecular formula C20H18N4O2 B12176197 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B12176197
M. Wt: 346.4 g/mol
InChI Key: XBBTXQWMCVNZRR-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone moiety, which is fused with an indole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with formic acid to form the quinazolinone core.

    Attachment of the Indole Ring: The indole ring can be synthesized separately by reacting indole-3-carboxaldehyde with methylamine to form the corresponding Schiff base. This intermediate is then reduced using sodium borohydride to yield the indole ring.

    Coupling of the Quinazolinone and Indole Moieties: The final step involves coupling the quinazolinone core with the indole ring through an ethyl linker. This can be achieved by reacting the quinazolinone core with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.

Chemical Reactions Analysis

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone and indole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinazolinone and indole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone or indole rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the symptoms or slowing the disease progression.

Comparison with Similar Compounds

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and have similar biological activities. Examples include 2-methyl-4-oxoquinazoline and 4-hydroxyquinazoline.

    Indole Derivatives: These compounds share the indole ring and have diverse biological activities. Examples include indole-3-carboxaldehyde and indole-3-acetic acid.

The uniqueness of this compound lies in its combined quinazolinone and indole moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-methyl-N-[2-(4-oxoquinazolin-3-yl)ethyl]indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-23-12-16(14-6-3-5-9-18(14)23)19(25)21-10-11-24-13-22-17-8-4-2-7-15(17)20(24)26/h2-9,12-13H,10-11H2,1H3,(H,21,25)

InChI Key

XBBTXQWMCVNZRR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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